1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone
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Overview
Description
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone is a synthetic organic compound that features a triazole ring, a piperidine ring, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.
Piperidine Ring Introduction: The piperidine ring is often introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the triazole-piperidine intermediate with 4-ethoxyphenyl ethanone under conditions that facilitate the formation of the desired ethanone linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to an alcohol under suitable conditions.
Substitution: The triazole and piperidine rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve nucleophiles or electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a microbial pathway, leading to antimicrobial effects.
Molecular Targets: Potential targets include enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylethanone: Lacks the ethoxy group, which may affect its biological activity and chemical properties.
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.
Uniqueness: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-23-16-5-3-14(4-6-16)13-17(22)20-10-7-15(8-11-20)21-12-9-18-19-21/h3-6,9,12,15H,2,7-8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSUWYRKJDNGIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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